molecular formula C25H33NO5 B14089331 L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester CAS No. 17083-17-9

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

Cat. No.: B14089331
CAS No.: 17083-17-9
M. Wt: 427.5 g/mol
InChI Key: UPJMYZVLBWNTNR-NRFANRHFSA-N
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Description

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester typically involves the protection of the amino and hydroxyl groups of L-Tyrosine. One common method includes the use of tert-butyl and benzyl protecting groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s ester groups can be hydrolyzed to release active metabolites that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is unique due to its specific protecting groups, which provide stability and reactivity in various chemical reactions. Its ability to participate in multiple types of reactions makes it a versatile compound in organic synthesis and research .

Properties

CAS No.

17083-17-9

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1

InChI Key

UPJMYZVLBWNTNR-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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